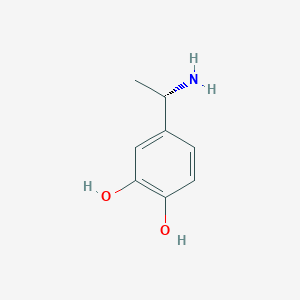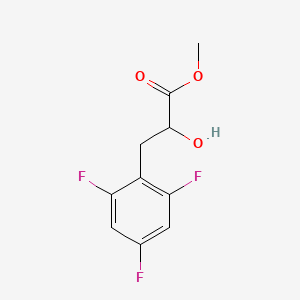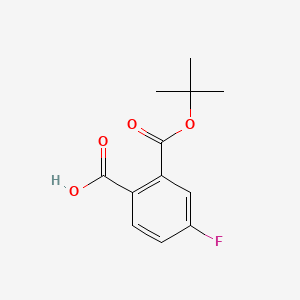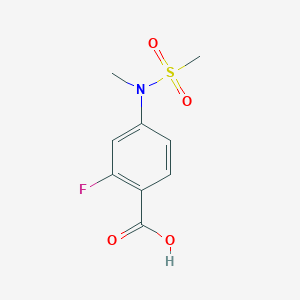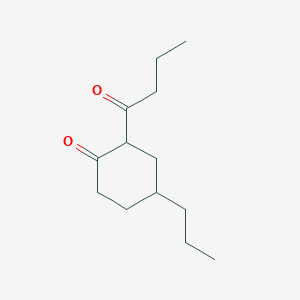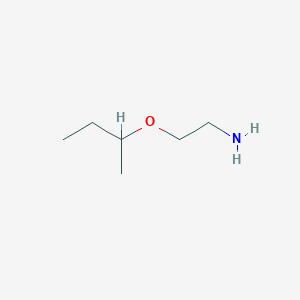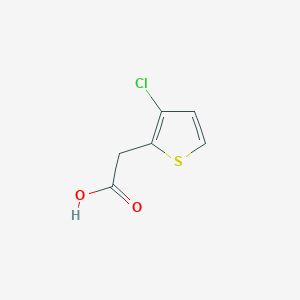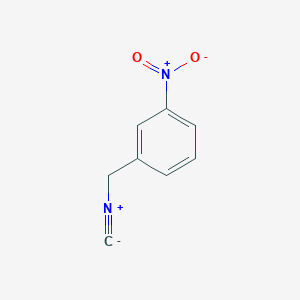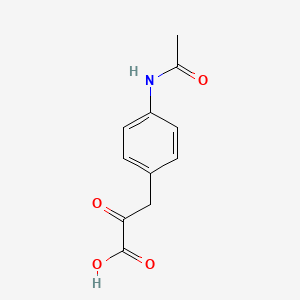
3-(4-Acetamidophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetamidophenyl)-2-oxopropanoic acid is an organic compound with significant importance in various fields of chemistry and biology It is structurally characterized by an acetamido group attached to a phenyl ring, which is further connected to an oxopropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-oxopropanoic acid typically involves the acetylation of 4-aminophenol followed by a series of chemical transformations. One common method includes the following steps:
Acetylation of 4-aminophenol: 4-aminophenol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetamidophenol.
Oxidation: The 4-acetamidophenol is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
3-(4-Acetamidophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated compounds, and other functionalized molecules.
科学的研究の応用
3-(4-Acetamidophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(4-Acetamidophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The compound may also interact with cellular receptors and signaling pathways, modulating physiological responses.
類似化合物との比較
Similar Compounds
4-Acetamidophenol:
4-Acetamidophenyl acetate: A related compound with similar structural features.
3-(4-Acetamidophenyl)-3-oxopropanoic acid: A structural isomer with different chemical properties.
Uniqueness
3-(4-Acetamidophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
3-(4-acetamidophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-9-4-2-8(3-5-9)6-10(14)11(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16) |
InChIキー |
UCWFFOGFMMGKGY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
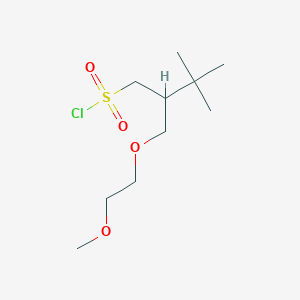
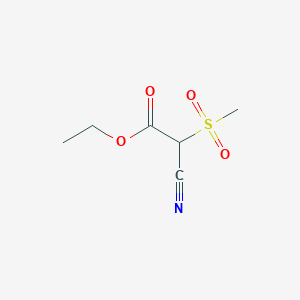
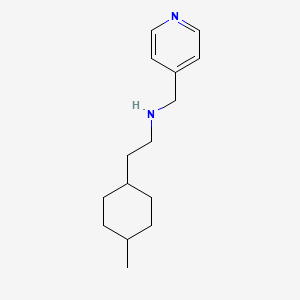
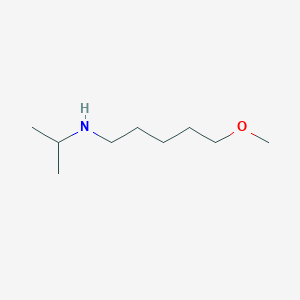
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
